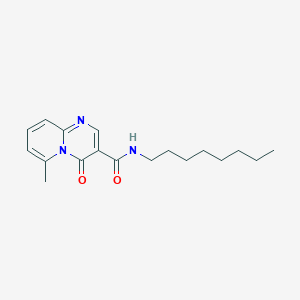

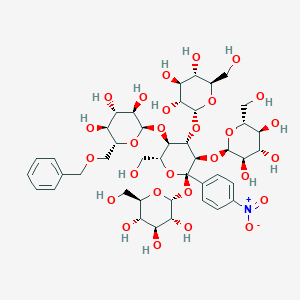

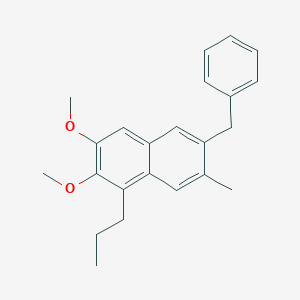

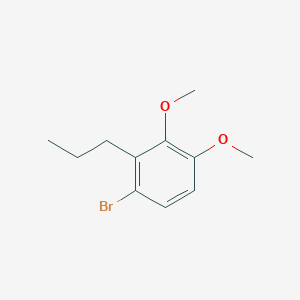

![molecular formula C7H5FN2OS B049050 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one CAS No. 111332-25-3](/img/structure/B49050.png)

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

描述

“5-amino-6-fluorobenzo[d]thiazol-2(3H)-one” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions with 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole . For instance, in one synthesis method, a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent was carried out in dioxane .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit significant biological activities, including anticancer and anti-inflammatory effects . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .未来方向

Benzothiazole derivatives, including “5-amino-6-fluorobenzo[d]thiazol-2(3H)-one”, hold promise for future research due to their broad spectrum of biological effects . Future studies could focus on exploring their potential applications in treating various diseases, including cancer and inflammatory conditions .

属性

IUPAC Name |

5-amino-6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNALLJGZMRGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)S2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

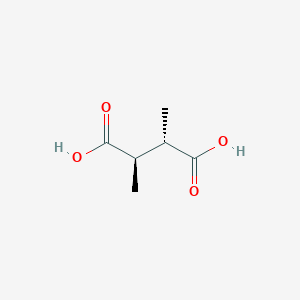

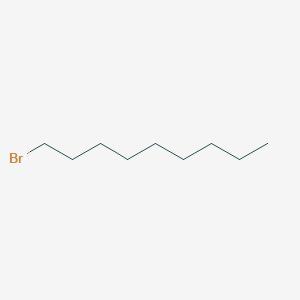

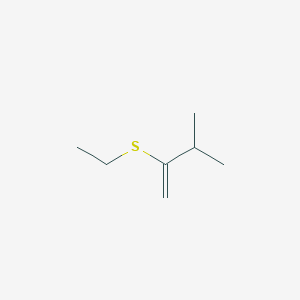

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)